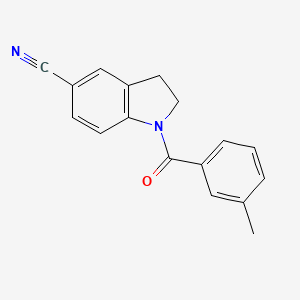
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022698, also known as 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde, is a chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde typically involves the reaction of 2,6-difluoroaniline with a brominating agent to introduce the bromine atom This is followed by the formation of the imidazole ring through a cyclization reactionThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carboxylic acid
- 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-methanol
- 4-(2,6-Difluorophenyl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
Formule moléculaire |
C10H5BrF2N2O |
|---|---|
Poids moléculaire |
287.06 g/mol |
Nom IUPAC |
5-bromo-4-(2,6-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-7(4-16)15-10)8-5(12)2-1-3-6(8)13/h1-4H,(H,14,15) |
Clé InChI |
IJXFVOUPKXOGFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=C(NC(=N2)C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)






![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)


![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

